molecular formula C17H15Cl2N3O6S B10944533 2,4-dichloro-5-(morpholin-4-ylsulfonyl)-N-(4-nitrophenyl)benzamide

2,4-dichloro-5-(morpholin-4-ylsulfonyl)-N-(4-nitrophenyl)benzamide

Cat. No.: B10944533
M. Wt: 460.3 g/mol
InChI Key: AWYYBADEWXUEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with dichloro, morpholinosulfonyl, and nitrophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Chlorination: The addition of chlorine atoms to the benzene ring, which can be achieved using chlorine gas or other chlorinating agents.

    Amidation: The formation of the benzamide structure by reacting an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic steps, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2,4-Dichloro-5-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-(morpholinosulfonyl)benzamide
  • N-(4-Nitrophenyl)benzamide
  • 2,4-Dichloro-N-(4-nitrophenyl)benzamide

Uniqueness

2,4-Dichloro-5-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide stands out due to the presence of both the morpholinosulfonyl and nitrophenyl groups, which confer unique chemical and biological properties. These substitutions can enhance the compound’s reactivity, stability, and potential for specific interactions with biological targets, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C17H15Cl2N3O6S

Molecular Weight

460.3 g/mol

IUPAC Name

2,4-dichloro-5-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C17H15Cl2N3O6S/c18-14-10-15(19)16(29(26,27)21-5-7-28-8-6-21)9-13(14)17(23)20-11-1-3-12(4-2-11)22(24)25/h1-4,9-10H,5-8H2,(H,20,23)

InChI Key

AWYYBADEWXUEHY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.